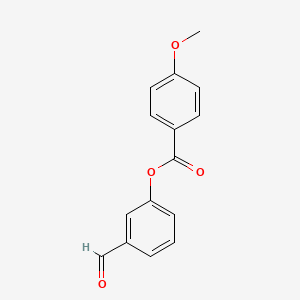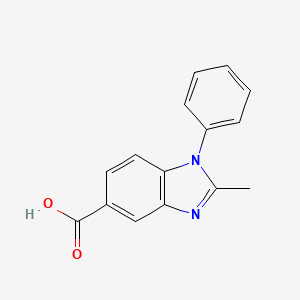
3-Formylphenyl 4-methoxybenzoate
Descripción general
Descripción
3-Formylphenyl 4-methoxybenzoate is an organic compound with the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a formyl group (–CHO) attached to the phenyl ring and a methoxy group (–OCH3) attached to the benzoate moiety . This compound is used primarily in scientific research and has applications in various fields including chemistry, biology, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylphenyl 4-methoxybenzoate typically involves the esterification of 3-hydroxybenzaldehyde with 4-methoxybenzoic acid . The reaction is catalyzed by a base such as 4-dimethylaminopyridine (DMAP) and is carried out in a solvent like dimethylformamide (DMF) at room temperature . The reaction proceeds as follows:
- Dissolve 3-hydroxybenzaldehyde and 4-methoxybenzoic acid in DMF.
- Add DMAP as a catalyst.
- Stir the mixture at room temperature for 15 minutes.
- Add dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction.
- Continue stirring until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Formylphenyl 4-methoxybenzoate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-Carboxyphenyl 4-methoxybenzoate.
Reduction: 3-Hydroxymethylphenyl 4-methoxybenzoate.
Substitution: Various substituted phenyl benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Formylphenyl 4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Formylphenyl 4-methoxybenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation to yield measurable products . In organic synthesis, it serves as an intermediate, participating in various chemical reactions to form desired products . The molecular targets and pathways involved vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
3-Formylphenyl benzoate: Lacks the methoxy group, making it less versatile in certain reactions.
4-Formylphenyl 4-methoxybenzoate: The formyl group is positioned differently, affecting its reactivity and applications.
3-Hydroxyphenyl 4-methoxybenzoate: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties and uses.
Uniqueness
3-Formylphenyl 4-methoxybenzoate is unique due to the presence of both a formyl and a methoxy group, which confer distinct reactivity and versatility in chemical synthesis and research applications . Its ability to undergo a variety of chemical reactions makes it a valuable compound in multiple scientific disciplines.
Propiedades
IUPAC Name |
(3-formylphenyl) 4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-18-13-7-5-12(6-8-13)15(17)19-14-4-2-3-11(9-14)10-16/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDDZTAYYQDDSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)


![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)

![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)


![3-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1298430.png)



